molecular formula C14H16Cl2N2O4 B1532843 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline CAS No. 1710372-46-5

2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline

Cat. No.: B1532843
CAS No.: 1710372-46-5
M. Wt: 347.2 g/mol
InChI Key: COXJXMXUZLHXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline: is a quinazoline derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms and two 2-methoxyethoxy groups attached to the quinazoline core, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chloro-6,7-dihydroxyquinazoline with 2-methoxyethanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline may involve large-scale chlorination and etherification processes. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit tyrosine kinases and its versatility in chemical synthesis make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-6,7-bis(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O4/c1-19-3-5-21-11-7-9-10(17-14(16)18-13(9)15)8-12(11)22-6-4-20-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXJXMXUZLHXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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